2-(Trifluoromethyl)nicotinaldehyde

Description

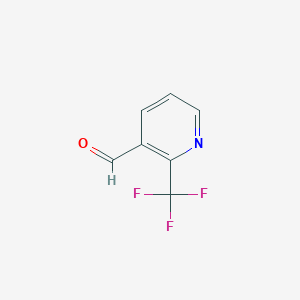

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO/c8-7(9,10)6-5(4-12)2-1-3-11-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMFXXABDQGVSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563716 | |

| Record name | 2-(Trifluoromethyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116308-35-1 | |

| Record name | 2-(Trifluoromethyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Trifluoromethyl)nicotinaldehyde: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-(Trifluoromethyl)nicotinaldehyde (CAS No. 116308-35-1), a pivotal building block in medicinal chemistry.[1][2][3][4] Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, spectroscopic signature, and its significant role as a precursor in the development of novel therapeutics, most notably as a key intermediate in the synthesis of Catechol-O-methyltransferase (COMT) inhibitors.

Compound Identification and Physicochemical Properties

This compound is a substituted pyridine derivative characterized by the presence of a highly electronegative trifluoromethyl group at the 2-position and a reactive aldehyde functional group at the 3-position. This unique substitution pattern imparts distinct chemical reactivity and makes it a valuable synthon in organic synthesis.

| Property | Value | Source(s) |

| CAS Number | 116308-35-1 | [2][3][4] |

| Molecular Formula | C₇H₄F₃NO | [2][4] |

| Molecular Weight | 175.11 g/mol | [2][4] |

| IUPAC Name | 2-(Trifluoromethyl)pyridine-3-carbaldehyde | |

| Boiling Point | 207.9 ± 40.0 °C at 760 mmHg | |

| Density | 1.4 ± 0.1 g/cm³ | |

| Storage Temperature | 2-8 °C | [4] |

Synthesis of this compound

While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not extensively documented, its synthesis can be logically approached through established organometallic and formylation methodologies. The following represents a plausible and efficient synthetic strategy based on analogous transformations.

Proposed Synthetic Pathway: Grignard-based Formylation

A viable approach involves the formation of a Grignard reagent from a suitable trifluoromethyl-substituted bromopyridine, followed by quenching with a formylating agent. This method offers a direct route to the target aldehyde.

Caption: Proposed Grignard-based synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 equivalents). Activate the magnesium with a small crystal of iodine. Add a solution of 2-bromo-3-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to maintain a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Formylation: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of N,N-dimethylformamide (DMF) (1.5 equivalents) in anhydrous THF dropwise, maintaining the temperature below 5 °C.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Alternative Synthetic Approach: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction offers another potential route for the formylation of an appropriately activated trifluoromethyl-substituted pyridine ring.[5][6][7] This reaction typically employs a phosphorus oxychloride/DMF reagent system to introduce a formyl group onto electron-rich aromatic systems. The successful application of this method would depend on the nucleophilicity of the pyridine ring.

Caption: Vilsmeier-Haack approach for this compound synthesis.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While a publicly available, comprehensive dataset is scarce, the expected spectral features can be reliably predicted based on the analysis of analogous structures.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the three aromatic protons on the pyridine ring, with their chemical shifts influenced by the electron-withdrawing effects of both the trifluoromethyl and aldehyde groups. The aldehyde proton will appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for all seven carbon atoms. The carbonyl carbon of the aldehyde will be the most downfield signal, expected around δ 190 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling.

3.2. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration characteristic of an aromatic aldehyde, typically in the range of 1700-1720 cm⁻¹. Other significant absorptions will include C-H stretching of the aromatic ring and the C-F stretching vibrations of the trifluoromethyl group.

3.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 175). Common fragmentation patterns would involve the loss of the formyl group (-CHO) and potentially the trifluoromethyl group (-CF₃).

Applications in Drug Discovery: A Key Intermediate for COMT Inhibitors

This compound serves as a crucial intermediate in the synthesis of pharmacologically active molecules, most notably in the development of Catechol-O-methyltransferase (COMT) inhibitors.[5][8] COMT is a key enzyme involved in the degradation of catecholamine neurotransmitters, and its inhibition is a validated therapeutic strategy for Parkinson's disease.

4.1. Role in the Synthesis of Opicapone (BIA 9-1067)

Opicapone is a third-generation, peripherally acting COMT inhibitor approved for the treatment of Parkinson's disease.[9][10] The synthesis of Opicapone and its analogs often utilizes precursors derived from 2-(trifluoromethyl)nicotinic acid, for which this compound is a direct precursor via oxidation.

Caption: Synthetic relationship of this compound to Opicapone.

4.2. Utility in the Wittig Reaction for Olefin Synthesis

The aldehyde functionality of this compound makes it an excellent substrate for the Wittig reaction, enabling the synthesis of various vinyl-substituted trifluoromethylpyridines.[11][12][13][14][15] These products can serve as versatile intermediates for further functionalization in drug discovery programs.

Reaction Mechanism: Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide to form an alkene.[11][12][13][14][15]

-

Ylide Formation: A phosphonium salt is deprotonated by a strong base to form the phosphorus ylide.

-

Oxaphosphetane Formation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate which then cyclizes to a four-membered oxaphosphetane ring.

-

Alkene Formation: The oxaphosphetane intermediate collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.

Purification and Handling

5.1. Purification by Column Chromatography

Purification of this compound can be effectively achieved using silica gel column chromatography.[16][17] Given the polarity of the aldehyde, a solvent system of moderate polarity, such as a gradient of ethyl acetate in hexanes, is recommended. Care should be taken to avoid prolonged exposure to silica gel, as aldehydes can sometimes be sensitive to acidic conditions.[16][17]

Experimental Protocol: Column Chromatography

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pack a glass column with the silica gel slurry.

-

Sample Loading: Dissolve the crude aldehyde in a minimal amount of dichloromethane or the initial elution solvent and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Fraction Collection and Analysis: Collect fractions and monitor the separation by thin-layer chromatography (TLC).

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

5.2. Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[18][19] Avoid inhalation of dust or vapors and contact with skin and eyes.[18][19]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[4] Recommended storage is at 2-8 °C.[4]

-

Toxicity: While specific toxicity data for this compound is limited, it should be handled with care. Compounds with similar functionalities may cause skin, eye, and respiratory irritation.[19]

Conclusion

This compound is a strategically important building block in modern organic synthesis, particularly for the pharmaceutical industry. Its unique combination of a reactive aldehyde group and an electron-withdrawing trifluoromethyl substituent on a pyridine core makes it an invaluable precursor for the synthesis of complex heterocyclic compounds. Its demonstrated role in the synthesis of COMT inhibitors like Opicapone underscores its significance in the development of treatments for neurological disorders. This guide provides a foundational understanding for researchers to effectively utilize this versatile compound in their synthetic endeavors.

References

-

Purification of Pyridine - Chempedia - LookChem. (n.d.). Retrieved from [Link]

-

Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed. (2008). Organic Letters, 10(9), 1835–1837. Retrieved from [Link]

- Process for synthesizing 6-(trifluoromethyl)pyridine-3-carboxaldehyde. (n.d.).

-

Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

-

Wittig Reaction: Mechanism and Examples - NROChemistry. (n.d.). Retrieved from [Link]

- New route of synthesis for opicapone - Google Patents. (n.d.).

- Process for the preparation of opicapone and intermediates thereof - Google Patents. (n.d.).

- Method of producing 2′-trifluoromethyl group-substituted aromatic ketone - Google Patents. (n.d.).

-

Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015, December 3). Retrieved from [Link]

-

Opicapone | New Drug Approvals. (n.d.). Retrieved from [Link]

-

Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

What is the best solvent for purifying aldehyde in a column chromatography? (2014, September 29). Retrieved from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (n.d.). Retrieved from [Link]

-

NEW ROUTE OF SYNTHESIS FOR OPICAPONE - European Patent Office - EP 3421456 A1 - EPO. (2019, January 2). Retrieved from [Link]

-

Route Of Synthesis For Opicapone - Patent US-2018370958-A1 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Unveiling the biopathway for the design of novel COMT inhibitors. (n.d.). Retrieved from [Link]

-

2-(Trifluoromethyl)nicotinamide | C7H5F3N2O | CID 6425058 - PubChem. (n.d.). Retrieved from [Link]

-

The WITTIG REACTION With CHEMILUMINESCENCE! (n.d.). Retrieved from [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. (2023, September 5). Retrieved from [Link]

-

The WITTIG REACTION With CHEMILUMINESCENCE! (n.d.). Retrieved from [Link]

-

Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC - NIH. (n.d.). Retrieved from [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013, July 30). Retrieved from [Link]

-

13C DEPT NMR 1D Spectrum - Utah Chemistry. (n.d.). Retrieved from [Link]

-

13C NMR Spectrum (1D, D2O, experimental) (HMDB0001426) - Human Metabolome Database. (n.d.). Retrieved from [Link]

-

FTIR transmittance spectra of the as-synthesized samples: TGD (blue... - ResearchGate. (n.d.). Retrieved from [Link]

- Process for the production of pyridine aldehydes - Google Patents. (n.d.).

-

FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance - YouTube. (2023, March 2). Retrieved from [Link]

-

(r)-3-methyl-3-phenyl-1-pentene - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. 2-Trifluoromethyl-nicotinaldehyde | CAS: 116308-35-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. This compound | 116308-35-1 [sigmaaldrich.com]

- 4. chemshuttle.com [chemshuttle.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. growingscience.com [growingscience.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001934) [hmdb.ca]

- 10. FTIR [terpconnect.umd.edu]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 13. community.wvu.edu [community.wvu.edu]

- 14. www1.udel.edu [www1.udel.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

- 19. aksci.com [aksci.com]

An In-Depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)nicotinaldehyde from (2-Trifluoromethyl-pyridin-3-yl)-methanol

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 2-(Trifluoromethyl)nicotinaldehyde, a valuable building block in medicinal chemistry and drug development, through the oxidation of (2-Trifluoromethyl-pyridin-3-yl)-methanol. This document is intended for researchers, scientists, and professionals in the field of drug development. We will delve into a comparative analysis of suitable oxidation methodologies, provide detailed, field-tested experimental protocols, and offer insights into the rationale behind procedural choices to ensure robust and reproducible outcomes. The synthesis is critically examined through the lens of expertise, trustworthiness, and authoritative scientific grounding.

Introduction: The Significance of this compound

The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a trifluoromethyl (-CF3) group can significantly enhance the pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity. Consequently, this compound serves as a crucial intermediate in the synthesis of a wide array of complex molecules with therapeutic potential. Its aldehyde functionality provides a versatile handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. The reliable and efficient synthesis of this aldehyde from its corresponding alcohol is therefore a critical step in many drug discovery programs.

Strategic Approaches to the Oxidation of (2-Trifluoromethyl-pyridin-3-yl)-methanol

The conversion of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. However, the presence of the electron-withdrawing trifluoromethyl group and the nitrogen atom in the pyridine ring of (2-Trifluoromethyl-pyridin-3-yl)-methanol necessitates a careful selection of the oxidant to avoid over-oxidation to the carboxylic acid or side reactions involving the pyridine nucleus. This guide will focus on three widely employed and effective methods for this transformation: Dess-Martin Oxidation, Swern Oxidation, and Manganese Dioxide Oxidation.

Comparative Analysis of Oxidation Methods

The choice of an optimal oxidation method is dictated by a balance of factors including yield, selectivity, reaction conditions, scalability, and the environmental impact of the reagents and byproducts.

| Oxidation Method | Key Reagent(s) | Typical Conditions | Advantages | Disadvantages |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature, CH₂Cl₂ | Mild, high yielding, short reaction times, tolerant of many functional groups, simple workup.[1][2] | Reagent is expensive and potentially explosive on a large scale.[1] |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Cryogenic (-78 °C), CH₂Cl₂ | Mild, high yielding, suitable for acid-sensitive substrates.[3] | Requires low temperatures, produces malodorous dimethyl sulfide, potential for side reactions if temperature is not controlled.[3] |

| Manganese Dioxide Oxidation | Activated Manganese Dioxide (MnO₂) | Room temperature or elevated, various solvents | Heterogeneous (easy removal of reagent), relatively inexpensive. | Often requires a large excess of reagent, reactivity can be variable depending on the activation of MnO₂, typically best for allylic and benzylic alcohols.[4][5] |

Expert Insight: For the synthesis of this compound on a laboratory scale, the Dess-Martin oxidation often represents the most practical and reliable choice due to its mild conditions, high efficiency, and straightforward workup. The trifluoromethyl group is stable under these conditions, and the pyridine nitrogen is generally not affected. The Swern oxidation is also an excellent choice, particularly for sensitive substrates, but the requirement for cryogenic temperatures can be a logistical challenge. Manganese dioxide oxidation, while feasible, may require significant optimization to achieve high and reproducible yields with this specific substrate.

Detailed Experimental Protocols

The following protocols are presented as robust starting points for the synthesis of this compound. Researchers should always perform a thorough risk assessment before commencing any chemical synthesis.

Protocol 1: Dess-Martin Oxidation

This protocol is recommended for its reliability and ease of execution on a research scale.

Materials:

-

(2-Trifluoromethyl-pyridin-3-yl)-methanol (1.0 eq)

-

Dess-Martin Periodinane (DMP) (1.2 eq)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Instrumentation:

-

Round-bottom flask with a magnetic stirrer

-

Argon or nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add (2-Trifluoromethyl-pyridin-3-yl)-methanol (1.0 eq) and dissolve it in anhydrous dichloromethane (approximately 0.1 M concentration).

-

Addition of Oxidant: Cool the solution to 0 °C using an ice-water bath. Add Dess-Martin Periodinane (1.2 eq) to the stirred solution in one portion.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material and the appearance of the aldehyde product.

-

Workup: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the solid dissolves and the two layers are distinct.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Protocol 2: Swern Oxidation

This protocol is an excellent alternative, particularly when dealing with substrates that are sensitive to the conditions of other oxidation methods.

Materials:

-

(2-Trifluoromethyl-pyridin-3-yl)-methanol (1.0 eq)

-

Oxalyl chloride (1.5 eq)

-

Dimethyl sulfoxide (DMSO) (2.2 eq)

-

Triethylamine (Et₃N) (5.0 eq)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Water

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Instrumentation:

-

Three-neck round-bottom flask with a magnetic stirrer and thermometer

-

Dry ice/acetone bath

-

Syringes for reagent addition

-

Argon or nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Activator Preparation: To a three-neck round-bottom flask under an inert atmosphere, add anhydrous dichloromethane and cool to -78 °C using a dry ice/acetone bath. Slowly add oxalyl chloride (1.5 eq) via syringe.

-

Formation of the Activating Agent: To the cold oxalyl chloride solution, add a solution of anhydrous DMSO (2.2 eq) in anhydrous dichloromethane dropwise via syringe, ensuring the internal temperature remains below -65 °C. Stir the mixture for 15 minutes.

-

Addition of Alcohol: Add a solution of (2-Trifluoromethyl-pyridin-3-yl)-methanol (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature below -65 °C. Stir for 30 minutes at -78 °C.

-

Addition of Base: Slowly add triethylamine (5.0 eq) to the reaction mixture. After the addition is complete, stir the mixture at -78 °C for 30 minutes, then allow it to warm to room temperature.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography as described in Protocol 1.

Mechanistic Insights and Rationale

A deep understanding of the reaction mechanisms allows for informed troubleshooting and optimization of the synthetic protocol.

Dess-Martin Oxidation Mechanism

The Dess-Martin oxidation proceeds through a ligand exchange mechanism where the alcohol displaces an acetate group on the hypervalent iodine reagent. Subsequent deprotonation by the liberated acetate ion facilitates an intramolecular elimination to yield the aldehyde, iodinane, and acetic acid.[1]

Caption: Mechanism of Swern Oxidation.

Purification and Characterization

Purification of this compound is typically achieved by silica gel chromatography. A potential challenge during purification is the volatility of the product, so care should be taken during solvent removal. An alternative purification method for aldehydes is the formation of a solid bisulfite adduct, which can be filtered and then hydrolyzed back to the pure aldehyde. [6][7] Characterization Data for this compound:

-

¹H NMR: The aldehyde proton typically appears as a singlet around δ 9.8–10.2 ppm. The aromatic protons will exhibit characteristic splitting patterns in the aromatic region.

-

¹³C NMR: The aldehyde carbon resonates significantly downfield, typically around 190-200 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling. [8]* ¹⁹F NMR: A singlet corresponding to the -CF₃ group is expected.

-

IR Spectroscopy: A strong C=O stretching vibration is expected around 1700 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound should be observed.

Safety Considerations

-

Dess-Martin Periodinane: Is an oxidizing agent and can be shock-sensitive and potentially explosive, especially on a larger scale. It is also an irritant. Handle with care in a well-ventilated fume hood. [8]* Oxalyl Chloride: Is toxic and corrosive. It reacts violently with water. All manipulations should be performed in a fume hood.

-

Dimethyl Sulfoxide (DMSO): Can penetrate the skin and carry dissolved chemicals with it. Always wear appropriate gloves.

-

Triethylamine: Is flammable and corrosive, with a strong odor.

-

Manganese Dioxide: Is a strong oxidizing agent.

-

Dichloromethane: Is a suspected carcinogen.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The synthesis of this compound from (2-Trifluoromethyl-pyridin-3-yl)-methanol is a key transformation for the preparation of various pharmaceutically relevant compounds. This guide has provided a detailed comparison of suitable oxidation methods, with a particular recommendation for the Dess-Martin oxidation on a laboratory scale due to its mildness and efficiency. The provided step-by-step protocols, mechanistic insights, and safety considerations are intended to equip researchers with the necessary knowledge to perform this synthesis successfully and safely. The choice of the optimal method will ultimately depend on the specific requirements of the research, including scale, available equipment, and the sensitivity of other functional groups in more complex substrates.

References

-

[2-(Trifluoromethyl)pyridin-3-yl]methanol | C7H6F3NO | CID 14761465 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

-

Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]

-

Dess–Martin oxidation - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

-

Katritzky, A. R., He, H.-Y., Long, Q., Cui, X., Level, J., & Wilcox, A. L. (2000). The preparation of some heteroaromatic and aromatic aldehydes. ARKIVOC, 2000(3), 240-251. [Link]

-

Kiss, L., Ferreira, H. S., & Learmonth, D. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835–1837. [Link]

-

Manganese Dioxide - Common Organic Chemistry. (n.d.). Retrieved January 8, 2026, from [Link]

-

Material Safety Data Sheet - Dess-Martin-periodinane - Cole-Parmer. (n.d.). Retrieved January 8, 2026, from [Link]

-

Material Safety Data Sheet - Oxalyl Chloride, 98% - Cole-Parmer. (n.d.). Retrieved January 8, 2026, from [Link]

-

Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC - NIH. (2018, April 2). Retrieved from [Link]

-

Swern oxidation - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

Swern Oxidation Proceedure - MSU chemistry. (n.d.). Retrieved January 8, 2026, from [Link]

-

Swern oxidation - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

-

Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies | Accounts of Chemical Research - ACS Publications. (n.d.). Retrieved January 8, 2026, from [Link]

-

Triethylamine - SAFETY DATA SHEET - Penta chemicals. (2024, February 27). Retrieved from [Link]

-

2-Trifluoromethyl-nicotinaldehyde | CAS: 116308-35-1 | FINETECH INDUSTRY LIMITED. (n.d.). Retrieved January 8, 2026, from [Link]

Sources

- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Swern oxidation - Wikipedia [en.wikipedia.org]

- 4. Manganese Dioxide [commonorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of 2-(Trifluoromethyl)nicotinaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Molecular Overview

2-(Trifluoromethyl)nicotinaldehyde stands as a significant heterocyclic building block in contemporary medicinal chemistry and materials science. As a derivative of nicotinaldehyde, it incorporates a trifluoromethyl (-CF3) group at the 2-position of the pyridine ring. This substitution is of profound interest to drug development professionals for several reasons. The -CF3 group is a powerful electron-withdrawing moiety and a bioisostere for other groups, which can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Understanding the fundamental physical properties of this compound is, therefore, not merely an academic exercise but a critical prerequisite for its effective use in synthesis, process development, and formulation.

This guide provides a comprehensive analysis of the key physical, spectroscopic, and safety characteristics of this compound, grounded in established analytical techniques and data from analogous compounds.

Table 1: Core Compound Identifiers

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-(Trifluoromethyl)pyridine-3-carbaldehyde | [3] |

| CAS Number | 116308-35-1 | [3][4][5][6] |

| Molecular Formula | C₇H₄F₃NO | [3][4][5][6] |

| Molecular Weight | 175.11 g/mol | [3][5][7] |

| InChI Key | COMFXXABDQGVSV-UHFFFAOYSA-N |[5] |

Below is a diagram illustrating the key functional components of the molecule that dictate its chemical behavior and physical properties.

Caption: Workflow for FT-IR analysis using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.

Expected Spectral Features:

-

Molecular Ion Peak (M⁺): A clear peak at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (~175.1).

-

Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of stable moieties. Common losses would include the trifluoromethyl group ([M-69]⁺) and the aldehyde functionality ([M-29]⁺), along with characteristic pyridine ring fragmentation.

[1]Protocol for Mass Spectrometry Data Acquisition (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or GC interface.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV for Electron Ionization - EI), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: Ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

-

Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions to corroborate the proposed structure.

Caption: Workflow for Mass Spectrometry analysis.

Section 4: Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. The guidance below is synthesized from safety data sheets of structurally similar compounds.

Core Safety Principles:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. *[8][9][10] Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat. *[7][9][10][11] Hygiene: Wash hands thoroughly after handling. D[8][9][10]o not eat, drink, or smoke in the laboratory.

[8]Hazard Identification (based on related compounds):

-

Acute Toxicity: May be toxic if swallowed. *[7][8] Irritation: Causes skin and eye irritation. *[7][10] Sensitization: May cause an allergic skin reaction.

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention. *[8][9][10] Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. *[8][9][10] Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. *[9][10] Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. R[8][9][10][11]ecommended storage temperature is 2-8 °C. *[4][7][12] Incompatibilities: Keep away from sources of ignition, heat, and incompatible substances such as strong oxidizing agents.

Section 5: Conclusion

This compound is a valuable reagent whose utility is directly linked to its distinct physical and chemical properties. The presence of the electron-withdrawing trifluoromethyl group significantly influences its reactivity, spectroscopic signature, and biological activity. This guide has synthesized key data on its physicochemical characteristics, outlined robust protocols for its analytical characterization, and provided essential safety guidelines. By understanding these core properties, researchers can confidently and safely employ this compound to advance their work in drug discovery and chemical synthesis.

Section 6: References

-

AK Scientific, Inc. (n.d.). 2-Amino-5-(trifluoromethyl)nicotinaldehyde Safety Data Sheet. Retrieved from

-

Benchchem. (n.d.). 6-Hydroxy-2-(trifluoromethyl)nicotinaldehyde. Retrieved from Benchchem website.

-

Echemi. (2019, July 15). 2-CHLORO-6-(TRIFLUOROMETHYL)NICOTINALDEHYDE Safety Data Sheets. Retrieved from Echemi website.

-

AK Scientific, Inc. (n.d.). 6-Hydroxy-2-(trifluoromethyl)nicotinaldehyde Safety Data Sheet. Retrieved from

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from The Royal Society of Chemistry website.

-

ChemicalBook. (n.d.). 2-Fluoro-6-(trifluoromethyl)nicotinaldehyde. Retrieved from ChemicalBook website.

-

BASF. (2024, April 8). Safety data sheet. Retrieved from BASF website.

-

Fisher Scientific. (2024, March 30). SAFETY DATA SHEET. Retrieved from Fisher Scientific website.

-

PubChem. (n.d.). 2-(Trifluoromethyl)nicotinamide. Retrieved from PubChem website.

-

ChemShuttle. (n.d.). This compound. Retrieved from ChemShuttle website.

-

FINETECH INDUSTRY LIMITED. (n.d.). 2-Trifluoromethyl-nicotinaldehyde. Retrieved from FINETECH INDUSTRY LIMITED website.

-

Fluorochem. (n.d.). 2-Methyl-6-(trifluoromethyl)nicotinaldehyde. Retrieved from Fluorochem website.

-

Matrix Scientific. (n.d.). 2-(2-(Trifluoromethyl)phenyl)nicotinaldehyde. Retrieved from Matrix Scientific website.

-

IOSR Journal. (n.d.). Confirmation of ring protons of 2-((3-(trifluoromethyl)phenyl)amino)nicotinic acid using correlation spectroscopy NMR technique. Retrieved from IOSR Journal website.

-

ResearchGate. (n.d.). ¹⁹F NMR spectra of 2‐fluoro‐4‐(trifluoromethyl)‐nicotinic acid (9).... Retrieved from ResearchGate website.

-

Langwaychem. (n.d.). This compound,CAS 116308-35-1. Retrieved from Langwaychem website.

-

Vulcanchem. (n.d.). 6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde () for sale. Retrieved from Vulcanchem website.

-

BLD Pharm. (n.d.). 116308-35-1|this compound. Retrieved from BLD Pharm website.

-

Fisher Scientific. (n.d.). 2-Methyl-6-(trifluoromethyl)nicotinaldehyde, 97%, Thermo Scientific. Retrieved from Fisher Scientific website.

-

CymitQuimica. (n.d.). TR-B488595 - 2-methyl-6-trifluoromethylnicotinaldehyde. Retrieved from CymitQuimica website.

-

Sigma-Aldrich. (n.d.). 6-(Trifluoromethyl)pyridine-3-carboxaldehyde 95%. Retrieved from Sigma-Aldrich website.

-

Sigma-Aldrich. (n.d.). 6-(Trifluoromethyl)pyridine-3-carboxaldehyde 95%. Retrieved from Sigma-Aldrich website.

-

Parchem. (n.d.). This compound (Cas 116308-35-1). Retrieved from Parchem website.

-

ChemRxiv. (n.d.). Benchmarking tandem mass spectra of small natural product molecules via ab initio molecular dynamics. Retrieved from ChemRxiv website.

-

Chemistry LibreTexts. (2022, August 21). 8.4: Infrared (IR) Spectroscopy. Retrieved from Chemistry LibreTexts website.

-

Polymer Chemistry Characterization Lab. (n.d.). Infrared Spectroscopy (FT-IR/ATR). Retrieved from Polymer Chemistry Characterization Lab website.

-

Cheminfo.org. (n.d.). Search by substructure for IR spectra and compare. Retrieved from Cheminfo.org website.

-

MDPI. (2022, June 14). The Agronomic Traits, Alkaloids Analysis, FT-IR and 2DCOS-IR Spectroscopy Identification of the Low-Nicotine-Content Nontransgenic Tobacco Edited by CRISPR–Cas9. Retrieved from MDPI website.

-

ResearchGate. (n.d.). Second derivative and smoothed spectra between 1066 -912 cm −1 for phloem (blue), xylem (grey), and needles (green). Retrieved from ResearchGate website.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde () for sale [vulcanchem.com]

- 3. parchem.com [parchem.com]

- 4. chemshuttle.com [chemshuttle.com]

- 5. 2-Trifluoromethyl-nicotinaldehyde | CAS: 116308-35-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. langwaychem.com [langwaychem.com]

- 7. 6-三氟甲基吡啶-3-醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. aksci.com [aksci.com]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. 6-(Trifluoromethyl)pyridine-3-carboxaldehyde 95 386704-12-7 [sigmaaldrich.com]

- 13. download.basf.com [download.basf.com]

An In-depth Technical Guide to the Structural and Conformational Analysis of 2-(Trifluoromethyl)nicotinaldehyde

Abstract

The strategic incorporation of fluorine-containing moieties into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 2-(Trifluoromethyl)nicotinaldehyde, a pyridine derivative featuring a trifluoromethyl group at the 2-position and an aldehyde at the 3-position, represents a molecule of significant interest for drug discovery and materials science. The unique interplay between the electron-withdrawing trifluoromethyl group, the reactive aldehyde function, and the pyridine ring's electronic nature dictates its physicochemical properties, metabolic stability, and potential for biological interactions. This technical guide provides a comprehensive analysis of the structural and conformational landscape of this compound, offering researchers and drug development professionals a foundational understanding grounded in spectroscopic and computational methodologies. We will explore the causality behind experimental choices, detail self-validating analytical protocols, and discuss the implications of its conformational preferences in a broader scientific context.

Introduction: The Significance of a Fluorinated Heterocycle

This compound (C₇H₄F₃NO) is a key building block in synthetic chemistry.[1] The trifluoromethyl (CF₃) group is a privileged substituent in pharmaceutical design, prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a parent molecule.[2][3][4] Its presence on an aromatic ring can significantly alter binding affinities to biological targets by influencing hydrogen bonding and electrostatic interactions.[2][3]

The nicotinaldehyde framework provides a versatile platform. The pyridine nitrogen acts as a hydrogen bond acceptor and influences the ring's aromaticity, while the aldehyde group serves as a crucial reactive handle for the synthesis of more complex derivatives.[5] Understanding the precise three-dimensional structure and dynamic conformational behavior of this molecule is paramount for predicting its reactivity and designing new chemical entities with optimized pharmacological profiles.

This guide details a multi-pronged approach to characterizing this compound, integrating experimental spectroscopic data with theoretical computational models to build a holistic structural picture.

Core Molecular Properties and Synthesis Overview

A foundational understanding begins with the molecule's basic physicochemical properties.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonym(s) | 2-(Trifluoromethyl)pyridine-3-carbaldehyde | [6] |

| CAS Number | 116308-35-1 | [1][7] |

| Molecular Formula | C₇H₄F₃NO | [1] |

| Molecular Weight | 175.11 g/mol | [1] |

| Physical Form | Liquid | [7] |

| Purity | Typically ≥96% | [7] |

The synthesis of trifluoromethyl-substituted pyridines (TFMPs) is a well-established field. Common strategies include the construction of the pyridine ring from a trifluoromethyl-containing precursor or the direct introduction of the CF₃ group onto a pre-existing pyridine ring, often via copper-catalyzed reactions with iodo- or bromopyridines.[8][9] These methods provide reliable access to the core scaffold required for subsequent functionalization.

Structural Elucidation via Spectroscopic Methodologies

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the molecular skeleton and the chemical environment of each atom. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the three aromatic protons and the aldehyde proton. The aldehyde proton (CHO) will appear significantly downfield, typically in the δ 9.8–10.2 ppm range, due to the strong deshielding effect of the carbonyl group.[5] The aromatic protons on the pyridine ring will exhibit characteristic splitting patterns (doublets, doublets of doublets) based on their coupling with adjacent protons.

-

¹³C NMR (Carbon-13 NMR): The ¹³C spectrum will reveal all seven unique carbon environments. Key signals include the aldehyde carbonyl carbon, which is highly deshielded and appears around δ 190-200 ppm.[5] A defining feature is the carbon of the trifluoromethyl group, which will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), typically with a coupling constant of 30-40 Hz.[5]

-

¹⁹F NMR (Fluorine-19 NMR): This technique directly observes the fluorine nuclei. The three equivalent fluorine atoms of the CF₃ group will give rise to a sharp singlet, typically observed in the range of -60 to -70 ppm relative to a CFCl₃ standard.[5]

Table of Expected NMR Chemical Shifts

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Key Feature / Multiplicity |

|---|---|---|---|

| ¹H | Aldehyde (-CHO) | 9.8 – 10.2 | Singlet, highly deshielded |

| ¹H | Aromatic (Pyridine Ring) | 7.5 – 9.0 | Multiplets (dd, ddd) |

| ¹³C | Aldehyde (C=O) | 190 – 200 | Deshielded singlet |

| ¹³C | Trifluoromethyl (-C F₃) | 120 – 130 | Quartet (¹JCF ≈ 30-40 Hz) |

| ¹³C | Aromatic (Pyridine Ring) | 120 – 155 | Multiple signals |

| ¹⁹F | Trifluoromethyl (-CF₃) | -60 to -70 | Singlet |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

-

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl stretch is expected around 1680-1710 cm⁻¹.[5]

-

C-F Stretches: The trifluoromethyl group will produce very strong and characteristic absorption bands in the 1100-1300 cm⁻¹ region. These often appear as complex, broad multiplets due to the symmetric and asymmetric stretching modes of the C-F bonds.[5]

-

Aromatic Vibrations: C-H stretching vibrations for the aromatic ring will appear above 3000 cm⁻¹, while C=C and C=N ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of 175.11 g/mol .

-

Fragmentation: Characteristic fragmentation patterns would likely include the loss of the trifluoromethyl group ([M-69]⁺) and the aldehyde functionality ([M-29]⁺), along with fragmentation of the pyridine ring itself.[5]

Conformational Analysis: A Dynamic Perspective

While spectroscopy defines the connectivity, computational analysis is crucial for understanding the molecule's preferred three-dimensional shape and dynamic behavior. The conformational flexibility of this compound is primarily governed by rotation around two key single bonds: the C3-CHO bond and the C2-CF₃ bond.

Aldehyde Group Orientation

Rotation around the bond connecting the aldehyde group to the pyridine ring gives rise to two principal planar conformers: syn and anti. These terms describe the orientation of the aldehyde C=O bond relative to the pyridine ring's nitrogen atom.

-

syn Conformer: The carbonyl oxygen points towards the pyridine nitrogen.

-

anti Conformer: The carbonyl oxygen points away from the pyridine nitrogen.

The energetic preference between these two conformers is determined by a delicate balance of steric hindrance and electrostatic interactions (dipole-dipole repulsion). Computational methods, particularly Density Functional Theory (DFT), are invaluable for calculating the relative energies of these conformers and the rotational barrier between them.

Caption: Rotational isomerism of the aldehyde group.

Trifluoromethyl Group Rotation

The C-CF₃ bond also has a rotational barrier. While often considered to be freely rotating, the orientation of the CF₃ group can have subtle but important stereoelectronic effects on the adjacent pyridine nitrogen and the aldehyde group. The staggered conformation, where the C-F bonds are positioned between the atoms of the pyridine ring, is typically the lowest energy state. The barrier to rotation is generally low, but its influence on the overall molecular dipole and interaction field can be significant in receptor binding.

Integrated Analytical Workflow

A robust structural and conformational analysis follows a logical, self-validating workflow that combines experimental evidence with theoretical predictions.

Caption: Workflow for structural and conformational analysis.

Detailed Experimental & Computational Protocols

Protocol 1: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.

-

For ¹H NMR, acquire at least 16 scans.

-

For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans), utilizing proton decoupling.

-

For ¹⁹F NMR, use an appropriate spectral width and reference standard (e.g., external CFCl₃).

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

-

Analysis: Calibrate the spectra using the residual solvent peak. Integrate ¹H signals, and assign peaks based on chemical shifts, multiplicities, and coupling constants, cross-referencing with ¹³C and ¹⁹F data.

Protocol 2: DFT-Based Conformational Analysis

-

Structure Building: Construct the 2D structure of this compound in a molecular modeling software package (e.g., GaussView, Avogadro).

-

Conformational Search: Perform an initial conformational search using a lower-level theory (e.g., molecular mechanics) to identify potential low-energy conformers (syn and anti).

-

Geometry Optimization: Optimize the geometry of each identified conformer using a higher level of theory, such as DFT with the B3LYP functional and a basis set like 6-311++G(d,p).[10] This will find the lowest energy structure for each conformer.

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Energy Comparison: Compare the ZPVE-corrected electronic energies of the syn and anti conformers to determine the global minimum energy structure and the relative population of conformers at a given temperature.

-

Rotational Barrier Calculation: Perform a relaxed potential energy surface scan by rotating the C3-CHO dihedral angle in steps (e.g., 10°) and optimizing the rest of the geometry at each step. This will map the energy profile of the rotation and identify the transition state energy.

Conclusion: Implications for Chemical and Pharmaceutical Sciences

The structural and conformational analysis of this compound reveals a molecule whose properties are finely tuned by the interplay of its functional groups. The strong electron-withdrawing CF₃ group not only enhances metabolic stability but also influences the reactivity of the aldehyde and the electronic landscape of the pyridine ring.[3][9] The conformational preference of the aldehyde group, likely favoring an anti orientation to minimize steric and electrostatic repulsion with the bulky CF₃ group and the pyridine nitrogen, dictates the shape of the molecule and how it presents its functionalities for intermolecular interactions.

For drug development professionals, this detailed understanding is critical. The defined conformation governs how the molecule fits into a protein's binding pocket, with the positions of the pyridine nitrogen (H-bond acceptor) and aldehyde group (reactive center or H-bond acceptor) being crucial for affinity and selectivity. For synthetic chemists, knowledge of the rotational barriers and electronic distribution informs the design of reaction conditions and predicts regioselectivity. This guide provides the foundational framework for leveraging these structural insights in future research and development endeavors.

References

-

ResearchGate. Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies | Request PDF. Available from: [Link]

-

ResearchGate. Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. Available from: [Link]

-

FINETECH INDUSTRY LIMITED. 2-Trifluoromethyl-nicotinaldehyde | CAS: 116308-35-1. Available from: [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]

-

PubMed. Conformational analysis of 2-substituted piperazines. Available from: [Link]

-

ResearchGate. Investigation of the gas-phase structure and rotational barrier of trimethylsilyl trifluoromethanesulfonate and comparison with covalent sulfonates. Available from: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). Available from: [Link]

-

PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

SciSpace. Confirmation of ring protons of 2-((3-(trifluoromethyl) phenyl) amino) nicotinic acid using correlation spectroscopy NMR techniq. Available from: [Link]

-

ResearchGate. ¹⁹F NMR spectra of 2‐fluoro‐4‐(trifluoromethyl)‐nicotinic acid (9)... | Download Scientific Diagram. Available from: [Link]

-

SpectraBase. 2-(Trifluoromethyl)benzaldehyde - Optional[1H NMR] - Spectrum. Available from: [Link]

-

YouTube. How Aromaticity prevent Rotation of Bond ? | Rotational Barrier | One minute Chemistry. Available from: [Link]

-

ResearchGate. Barrier to internal rotation, symmetry and carbonyl reactivity in methyl 3,3,3-trifluoropyruvate | Request PDF. Available from: [Link]

-

National Institutes of Health. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. Available from: [Link]

-

PubMed. Conformational Analysis of the Complete Series of 2' and 3' Monofluorinated Dideoxyuridines. Available from: [Link]

-

Royal Society of Chemistry. Conformational preferences of oxy-substituents in butenolide–tetrahydropyran spiroacetals and butenolide–piperidine spiro-N,O-acetals. Available from: [Link]

-

ResearchGate. NMR and Theoretical Studies on the Conformational Preferences of Some Non-metal Coordinated N-Enoyl Systems Attached to Common Chiral Auxilaries. Available from: [Link]

-

National Institutes of Health. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Available from: [Link]

-

PubMed. Small molecule conformational preferences derived from crystal structure data. A medicinal chemistry focused analysis. Available from: [Link]

-

MDPI. Conformational Analysis of Trifluoroacetyl Triflate, CF3C(O)OSO2CF3: Experimental Vibrational and DFT Investigation. Available from: [Link]

Sources

- 1. 2-Trifluoromethyl-nicotinaldehyde | CAS: 116308-35-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. This compound | 116308-35-1 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

The Advent and Ascendance of Trifluoromethylated Pyridines: A Technical Guide for the Modern Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into the pyridine scaffold has profoundly influenced the landscape of modern chemistry, particularly in the realms of agrochemicals and pharmaceuticals. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of trifluoromethylated pyridines. We will delve into the pioneering work that first brought these molecules to light, trace the development of industrial-scale synthetic methodologies from early harsh techniques to contemporary efficient processes, and survey the diverse applications that have established trifluoromethylated pyridines as indispensable building blocks in chemical innovation. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the core principles and practical applications of this vital class of compounds.

Introduction: The Transformative Power of the Trifluoromethyl Group

The introduction of fluorine and fluorine-containing moieties into organic molecules has become a cornerstone of modern molecular design. The trifluoromethyl group, with its unique electronic and steric properties, stands out for its ability to dramatically enhance the biological and physicochemical characteristics of a parent molecule.[1][2] These properties include:

-

Increased Lipophilicity: The CF₃ group significantly enhances a molecule's ability to partition into lipid environments, which can improve its transport across biological membranes.[3]

-

Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond makes the trifluoromethyl group resistant to metabolic degradation, often leading to a longer biological half-life.[3]

-

Altered Electronic Distribution: As a strong electron-withdrawing group, the CF₃ moiety can modulate the acidity or basicity of nearby functional groups and influence intermolecular interactions.[1]

-

Improved Binding Affinity: The trifluoromethyl group can engage in favorable interactions with biological targets, such as enzymes and receptors, leading to enhanced potency.[3]

When appended to the versatile pyridine ring, these attributes give rise to a class of compounds—trifluoromethylpyridines (TFMPs)—that have become indispensable in the development of a wide array of commercial products, from life-saving pharmaceuticals to highly effective crop protection agents.[1][4] This guide will trace the historical journey of these remarkable compounds, from their initial synthesis to their current status as vital components in the chemist's toolbox.

The Genesis of Trifluoromethylated Pyridines: A Historical Perspective

The story of trifluoromethylated pyridines begins in the mid-20th century, building upon earlier work on the synthesis of trifluoromethylated aromatic compounds. The first synthesis of an aromatic compound bearing a trifluoromethyl group was achieved in 1898 by Swarts, who prepared benzotrifluoride from benzotrichloride using antimony trifluoride.[1] It was nearly half a century later, in 1947, that E. T. McBee, H. B. Hass, and E. M. Hodnett at Purdue University reported the first successful introduction of a trifluoromethyl group onto a pyridine ring.[1][5] Their pioneering work, published in Industrial & Engineering Chemistry, described a process analogous to the synthesis of benzotrifluoride, involving the chlorination and subsequent fluorination of picoline (methylpyridine).[1][5]

This initial breakthrough laid the groundwork for future research and development. However, it was the escalating demand for novel agrochemicals and pharmaceuticals in the latter half of the 20th century that truly catalyzed the exploration of trifluoromethylated pyridines and the development of scalable synthetic methods.[1] A significant surge in research and patent activity involving TFMP derivatives has been observed since the early 1980s, coinciding with the establishment of economically viable manufacturing processes.[1][2]

Caption: A timeline of key milestones in the history of trifluoromethylated pyridines.

The Synthetic Arsenal: Methodologies for Trifluoromethylation of Pyridines

The journey from laboratory curiosity to industrial workhorse has been driven by the development of robust and efficient synthetic methodologies. Broadly, the synthesis of trifluoromethylated pyridines can be categorized into three main approaches:

-

Halogen Exchange (HALEX) of Trichloromethylpyridines: This is the most established and widely used industrial method.

-

Pyridine Ring Construction from CF₃-Containing Building Blocks: This approach offers access to a diverse range of substitution patterns.

-

Direct C-H Trifluoromethylation: A more recent and rapidly evolving field offering late-stage functionalization opportunities.

The Industrial Powerhouse: Halogen Exchange (HALEX) of Trichloromethylpyridines

The HALEX process is the cornerstone of industrial trifluoromethylated pyridine synthesis. The general strategy involves a two-step sequence: the exhaustive chlorination of a picoline (methylpyridine) starting material to the corresponding trichloromethylpyridine, followed by a fluorine-for-chlorine exchange reaction using a fluorinating agent, typically hydrogen fluoride (HF).

The choice of starting picoline isomer is dictated by the desired substitution pattern of the final product. 3-Picoline is a particularly important precursor, as it leads to the formation of key intermediates for many commercial agrochemicals.[1][6]

The initial step involves the free-radical chlorination of the methyl group of picoline. This is typically carried out at elevated temperatures, often with UV irradiation or a radical initiator, to produce the trichloromethylpyridine derivative. Subsequent chlorination of the pyridine ring can also be performed to introduce additional chlorine atoms, which can serve as handles for further functionalization or be desirable in the final product.

The crucial trifluoromethylation step is achieved by reacting the trichloromethylpyridine with a fluorinating agent, most commonly anhydrous hydrogen fluoride (HF). This reaction can be performed in either the liquid phase or the vapor phase.

-

Liquid-Phase Fluorination: This method often involves heating the trichloromethylpyridine with HF under pressure, sometimes in the presence of a catalyst such as an antimony halide. While effective, this process can require harsh conditions and specialized equipment to handle the corrosive reagents.

-

Vapor-Phase Fluorination: This is a widely used industrial technique that offers several advantages, including the potential for continuous processing and milder reaction conditions compared to some liquid-phase methods. The trichloromethylpyridine and HF are passed over a heated catalyst bed. A variety of catalysts have been employed, with iron halides being a common choice.[1]

A significant advancement in this area is the development of a simultaneous vapor-phase chlorination and fluorination process .[1][2] In this highly efficient method, the picoline starting material, chlorine, and hydrogen fluoride are passed through a two-zone reactor. In the first zone, a fluidized catalyst bed facilitates the chlorination of the methyl group and subsequent fluorination to the trifluoromethyl group. In the second, empty phase, further chlorination of the pyridine ring occurs. This one-step process can be fine-tuned by controlling the reaction temperature and the molar ratios of the reactants to favor the formation of specific chlorinated trifluoromethylpyridine intermediates.[1]

Caption: Simplified workflow for the simultaneous vapor-phase synthesis of trifluoromethylated pyridine intermediates.

Table 1: Key Industrial Intermediates via the HALEX Process

| Intermediate | Common Name | Starting Material | Typical Synthesis Method | Key Applications |

| 2-Chloro-5-(trifluoromethyl)pyridine | 2,5-CTF | 3-Picoline | Vapor-phase chlorination/fluorination | Herbicide (Fluazifop-butyl) |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 2,3,5-DCTF | 3-Picoline | Vapor-phase chlorination/fluorination | Fungicide (Fluazinam), Insecticide (Chlorfluazuron) |

Constructing the Ring: The Building Block Approach

A variety of CF₃-containing building blocks are commercially available or can be readily synthesized. These include:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Trifluoroacetic anhydride

-

4-Ethoxy-1,1,1-trifluorobut-3-en-2-one

These building blocks can undergo cyclocondensation reactions with other components, such as enamines, enolates, or ammonia, to form the desired trifluoromethylated pyridine ring.[1][2] For example, cobalt-catalyzed [2+2+2] cycloaddition reactions of trifluoromethylated diynes with nitriles have emerged as a powerful method for the regioselective synthesis of α-trifluoromethylated pyridines.[7][8]

Caption: General schematic of the building block approach to trifluoromethylated pyridines.

The Modern Frontier: Direct C-H Trifluoromethylation

The direct conversion of a C-H bond on the pyridine ring to a C-CF₃ bond represents a highly atom-economical and elegant synthetic strategy. This area of research has blossomed in recent years, driven by the development of novel trifluoromethylating reagents and catalytic systems.

These methods often involve the generation of a trifluoromethyl radical (•CF₃) or a nucleophilic or electrophilic CF₃ species that can then react with the pyridine ring. A variety of reagents, such as Togni's reagents, Langlois' reagent (sodium triflinate), and the Ruppert-Prakash reagent (TMSCF₃), are commonly employed.[9][10][11]

While direct C-H trifluoromethylation offers exciting possibilities for the late-stage functionalization of complex molecules, challenges such as regioselectivity and scalability for industrial applications remain active areas of research.[9][11] For pyridine, which is an electron-deficient heterocycle, direct trifluoromethylation can be particularly challenging. However, strategies such as the activation of the pyridine ring via N-oxide formation or the use of transition-metal catalysis are being explored to overcome these hurdles.

Applications: The Impact of Trifluoromethylated Pyridines

The unique properties imparted by the trifluoromethyl group have made TFMPs highly sought-after in both the agrochemical and pharmaceutical industries.

Protecting Our Harvests: Trifluoromethylated Pyridines in Agrochemicals

Trifluoromethylated pyridines are integral components of numerous commercially successful pesticides, including herbicides, insecticides, and fungicides.[1][12]

-

Herbicides: The first trifluoromethylpyridine-containing agrochemical to be commercialized was the herbicide fluazifop-butyl .[1] Derived from 2,5-CTF, it is a selective post-emergence herbicide used to control grass weeds in broad-leaved crops.[1]

-

Insecticides: Flonicamid , a selective insecticide against sucking insects like aphids, features a 4-trifluoromethylpyridine core.[4] It acts as a feeding inhibitor, causing rapid cessation of feeding and ultimately leading to starvation of the pest.[4] Another important insecticide, chlorfluazuron , is an insect growth regulator synthesized from 2,3,5-DCTF.[4]

-

Fungicides: Fluazinam , also derived from 2,3,5-DCTF, is a broad-spectrum fungicide used to control diseases such as late blight in potatoes.[4] It acts by uncoupling oxidative phosphorylation in the mitochondria of fungi.[4]

Table 2: Prominent Trifluoromethylated Pyridine Agrochemicals

| Compound | Class | Key Intermediate | Mode of Action |

| Fluazifop-butyl | Herbicide | 2,5-CTF | ACCase inhibitor |

| Flonicamid | Insecticide | 4-Trifluoromethylnicotinamide derivative | Feeding inhibitor |

| Fluazinam | Fungicide | 2,3,5-DCTF | Uncoupler of oxidative phosphorylation |

| Chlorfluazuron | Insecticide | 2,3,5-DCTF | Insect growth regulator |

Advancing Human Health: Trifluoromethylated Pyridines in Pharmaceuticals

The same advantageous properties that make TFMPs effective in agrochemicals are also highly beneficial in drug design. The incorporation of a trifluoromethylated pyridine moiety can lead to improved potency, selectivity, and pharmacokinetic profiles. As a result, this scaffold is found in a number of approved drugs and is a common feature in many clinical candidates.[1][13]

-

Anticancer Agents: Derivatives of 2-amino-4-(trifluoromethyl)pyridine have shown promise as potent inhibitors of various kinases involved in cancer cell proliferation.[3][14] For example, bimiralisib , a pan-PI3K and mTOR inhibitor, has been investigated in clinical trials for various cancers.[14]

-

Antiviral Drugs: The HIV-1 non-nucleoside reverse transcriptase inhibitor doravirine contains a trifluoromethyl-substituted pyridinone core.[13]

-

Other Therapeutic Areas: Trifluoromethylated pyridines are being explored for a wide range of other therapeutic applications, including the treatment of inflammatory diseases and neurological disorders.

The versatility of the trifluoromethylpyridine scaffold ensures its continued prominence in drug discovery programs.[3][13]

Experimental Protocols: Key Synthetic Methodologies

To provide a practical context for the synthetic chemistry discussed, this section outlines representative, step-by-step protocols for the preparation of key trifluoromethylated pyridine intermediates.

Protocol: Vapor-Phase Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)

Causality: This protocol exemplifies the industrial-scale, simultaneous vapor-phase chlorination and fluorination of 3-picoline. The use of a fluidized bed reactor with an iron-based catalyst allows for efficient heat transfer and continuous production. The reaction conditions are optimized to favor the formation of the desired 2,5-CTF isomer.

Methodology:

-

A vapor-phase reactor system consisting of a preheater, a fluidized bed reactor charged with an iron fluoride catalyst, and a downstream empty-phase reactor is assembled.

-

A feed stream of 3-picoline, chlorine gas, and anhydrous hydrogen fluoride is introduced into the preheater and vaporized. The molar ratio of the reactants is carefully controlled (e.g., 1:2-4:5-10 picoline:Cl₂:HF).

-

The vaporized reactant mixture is passed through the fluidized bed reactor maintained at a temperature of 300-400°C.

-

The effluent from the fluidized bed reactor, now containing 3-(trifluoromethyl)pyridine, is passed through the empty-phase reactor where nuclear chlorination occurs.

-

The product stream is cooled and condensed. The crude product is then neutralized to remove acidic byproducts (HCl and excess HF).

-

The organic phase is separated, and the desired 2-chloro-5-(trifluoromethyl)pyridine is isolated and purified by fractional distillation. Yields can be optimized to be in the range of 60-80%.

Protocol: Cobalt-Catalyzed [2+2+2] Cycloaddition for α-Trifluoromethylated Pyridines

Causality: This protocol illustrates the building block approach, offering a regioselective route to α-trifluoromethylated pyridines that can be challenging to synthesize via HALEX methods. The use of an earth-abundant cobalt catalyst makes this an attractive and economical method.

Methodology:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add CoCl₂(phen) (5 mol%), zinc bromide (10 mol%), and zinc dust (20 mol%).

-

Add anhydrous dichloroethane as the solvent, followed by the trifluoromethylated diyne (1.0 eq.) and the desired nitrile (1.2 eq.).

-

Heat the reaction mixture to 80°C and stir for 3-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired α-trifluoromethylated pyridine.

Conclusion and Future Outlook

From their initial discovery in 1947, trifluoromethylated pyridines have evolved into a cornerstone of modern chemical synthesis. The development of efficient and scalable manufacturing processes, particularly the vapor-phase HALEX reaction, has made key intermediates readily available, fueling their widespread adoption in both agrochemical and pharmaceutical research.

The future of trifluoromethylated pyridine chemistry is bright. Ongoing research into novel synthetic methodologies, such as direct C-H functionalization, promises to provide even more efficient and selective routes to these valuable compounds. As our understanding of the intricate roles that the trifluoromethyl group can play in modulating biological activity continues to grow, we can expect to see the emergence of new generations of trifluoromethylated pyridine-containing drugs and crop protection agents with enhanced efficacy and safety profiles. The versatility and proven track record of this remarkable class of compounds ensure their continued importance in addressing the challenges of human health and global food security for years to come.

References

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 8, 2026, from [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022). Journal of Agricultural and Food Chemistry. [Link]

-

Yang, X., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters. [Link]

-